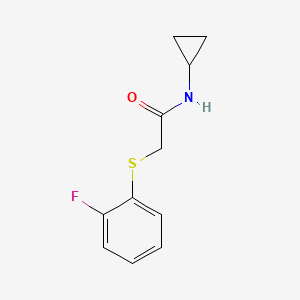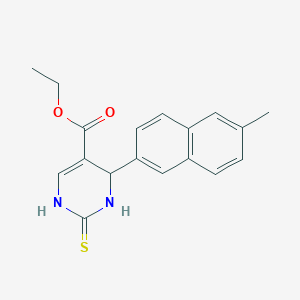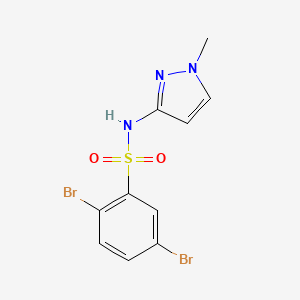
2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide is a synthetic organic compound characterized by the presence of bromine atoms and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide typically involves the bromination of a precursor compound followed by sulfonamide formation. One common method includes the bromination of 1-methyl-1h-pyrazole with bromine in the presence of a suitable solvent, followed by the reaction with benzenesulfonyl chloride under basic conditions to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for bromination and sulfonamide formation can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives .
Scientific Research Applications
2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a tool in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atoms and the sulfonamide group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
2,5-Dibromo-1-methyl-1h-pyrazole: Lacks the sulfonamide group but shares the pyrazole and bromine features.
N-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide: Similar structure but without bromine atoms.
Uniqueness: 2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide is unique due to the combination of bromine atoms and the sulfonamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C10H9Br2N3O2S |
|---|---|
Molecular Weight |
395.07 g/mol |
IUPAC Name |
2,5-dibromo-N-(1-methylpyrazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H9Br2N3O2S/c1-15-5-4-10(13-15)14-18(16,17)9-6-7(11)2-3-8(9)12/h2-6H,1H3,(H,13,14) |
InChI Key |
QVTWDTHVNVDTJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


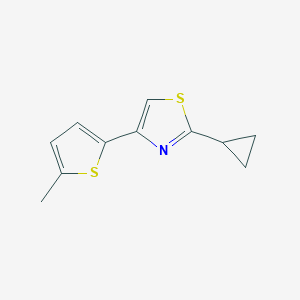

![8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14914322.png)


![Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide](/img/structure/B14914353.png)
![2-(4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B14914362.png)

![n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14914378.png)
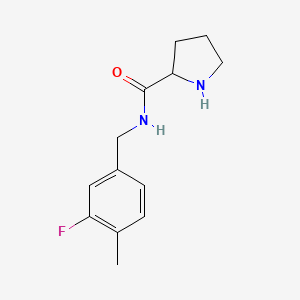
![3-hydroxy-N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B14914388.png)

